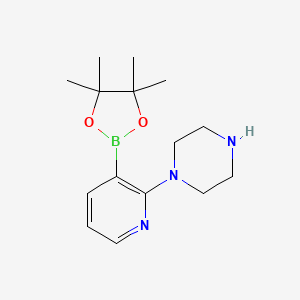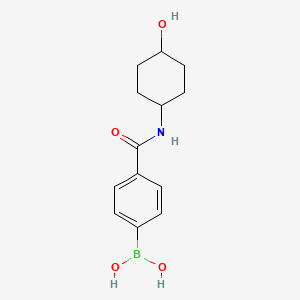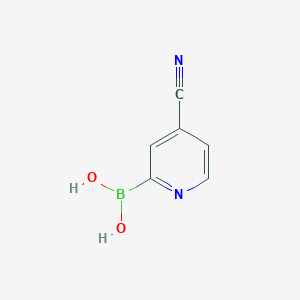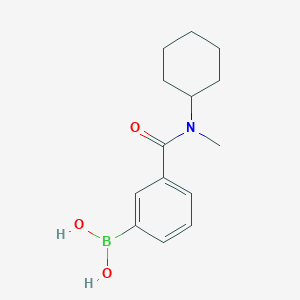
3-(4-氧代哌啶-1-羰基)苯硼酸
描述
3-(4-Oxopiperidine-1-carbonyl)phenylboronic acid is a boronic acid derivative with the molecular formula C12H14BNO4 and a molecular weight of 247.06 g/mol . This compound is characterized by the presence of a piperidine ring, a phenyl group, and a boronic acid moiety, making it a versatile intermediate in organic synthesis and medicinal chemistry.
科学研究应用
3-(4-Oxopiperidine-1-carbonyl)phenylboronic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in cross-coupling reactions.
Biology: Employed in the development of boron-containing biomolecules for biological studies.
Medicine: Investigated for its potential in drug discovery and development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of advanced materials and polymers.
作用机制
Boronic Acids
Boronic acids are compounds that contain a boron atom bonded to an oxygen atom and two carbon atoms (in the form of an R group). They are known for their ability to form stable covalent bonds with sugars, amino acids, and other biological compounds. This property makes them useful in the field of medicinal chemistry for drug design .
Piperidines
Piperidines are a class of organic compounds that contain a six-membered ring with one nitrogen atom. Piperidines are widely used in the synthesis of pharmaceuticals and other organic compounds. They are known to exhibit a wide range of biological activities, including acting on the central nervous system .
Carbonyl Group
The carbonyl group (C=O) is a super functional group in organic chemistry. Compounds carrying a carbonyl group often have significant biological activity. They can interact with various enzymes and receptors in biological systems via hydrogen bonding .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Oxopiperidine-1-carbonyl)phenylboronic acid typically involves the reaction of 4-oxopiperidine-1-carboxylic acid with phenylboronic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.
化学反应分析
Types of Reactions
3-(4-Oxopiperidine-1-carbonyl)phenylboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The carbonyl group in the piperidine ring can be reduced to form alcohol derivatives.
Substitution: The phenylboronic acid moiety can participate in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Palladium catalysts and bases like potassium carbonate are used in Suzuki-Miyaura reactions.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Alcohol derivatives of the piperidine ring.
Substitution: Biaryl compounds.
相似化合物的比较
Similar Compounds
Phenylboronic acid: Lacks the piperidine and carbonyl groups, making it less versatile in certain synthetic applications.
4-Oxopiperidine-1-carboxylic acid: Does not contain the boronic acid moiety, limiting its use in cross-coupling reactions.
3-(4-Oxopiperidine-1-carbonyl)phenylboronic ester: An ester derivative that may have different reactivity and stability compared to the acid form.
Uniqueness
3-(4-Oxopiperidine-1-carbonyl)phenylboronic acid is unique due to its combination of a piperidine ring, a phenyl group, and a boronic acid moiety. This structure allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis and medicinal chemistry .
属性
IUPAC Name |
[3-(4-oxopiperidine-1-carbonyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BNO4/c15-11-4-6-14(7-5-11)12(16)9-2-1-3-10(8-9)13(17)18/h1-3,8,17-18H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATSICDGBVQTFMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)N2CCC(=O)CC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60661237 | |
| Record name | [3-(4-Oxopiperidine-1-carbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60661237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850567-32-7 | |
| Record name | [3-(4-Oxopiperidine-1-carbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60661237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylamine hydrochloride](/img/structure/B1451303.png)

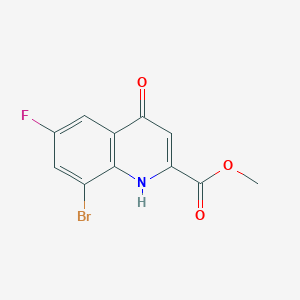
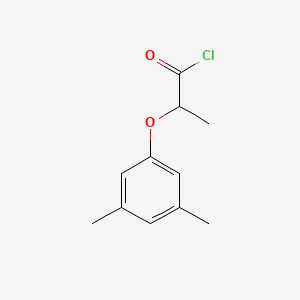
![2-[(4-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1451312.png)


![3-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyrazine dihydrochloride](/img/structure/B1451315.png)

